Tetrazine-TCO Ligation Outperforms SPAAC by Three Orders of Magnitude in Second-Order Rate Constants
The tetrazine-trans-cyclooctene (TCO) ligation, which employs the methyltetrazine moiety in Methyltetrazine-PEG6-maleimide, exhibits second-order rate constants approximately 1,000-fold higher than strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC kinetics range from 0.3 to 2.3 M⁻¹s⁻¹, whereas tetrazine-TCO ligation achieves rates between 800 and 30,000 M⁻¹s⁻¹ [1][2]. The methyl-substituted tetrazine specifically operates at approximately 1,000 M⁻¹s⁻¹ with TCO, representing a 400- to 3,300-fold acceleration over SPAAC [3]. This kinetic advantage enables efficient conjugation at sub-micromolar concentrations where SPAAC fails [1].
| Evidence Dimension | Second-order reaction rate constant (k₂) |
|---|---|
| Target Compound Data | Methyltetrazine with TCO: approx. 1,000 M⁻¹s⁻¹ |
| Comparator Or Baseline | SPAAC (cyclooctyne-azide): 0.3–2.3 M⁻¹s⁻¹; Hydrogen-substituted tetrazine with TCO: up to 30,000 M⁻¹s⁻¹ |
| Quantified Difference | Approximately 400–3,300× faster than SPAAC |
| Conditions | Aqueous buffer, room temperature, no copper catalyst |
Why This Matters
Procurement of Methyltetrazine-PEG6-maleimide over SPAAC reagents enables conjugation in low-abundance biological systems (e.g., <5 μM) where slower click chemistries are non-functional.
- [1] ClickChemistryTools. TCO-Tetrazine Ligation Kinetics Technical Note. 2021. View Source
- [2] Iris Biotech. 3rd Generation Click Chemistry: Tetrazine and TCO Derivatives for Copper-free Conjugation. May 2016. View Source
- [3] Steen E.J.L. et al. Pretargeting in nuclear imaging and radionuclide therapy. Biomaterials. 2018; 179: 209-245. View Source
